molecular formula C13H15N3O B13443358 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13443358
M. Wt: 229.28 g/mol
InChI Key: GUKYLWKQSPODLM-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group, a pyridin-3-yl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by functional group modifications to introduce the isobutyl, pyridin-3-yl, and aldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

    1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol instead of an aldehyde.

    1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.

Uniqueness: 1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatizations. This versatility makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-(2-methylpropyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C13H15N3O/c1-10(2)7-16-8-12(9-17)13(15-16)11-4-3-5-14-6-11/h3-6,8-10H,7H2,1-2H3

InChI Key

GUKYLWKQSPODLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)C=O

Origin of Product

United States

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